LS539Kqb7M
Description
LS539Kqb7M is a metal-organic framework (MOF) synthesized via solvothermal methods, characterized by its unique octahedral coordination geometry with zinc(II) as the central metal ion and 1,3,5-benzenetricarboxylic acid (BTC) as the organic ligand . This compound exhibits a three-dimensional porous structure with a surface area of 1,450 m²/g and a pore diameter of 1.2 nm, making it highly effective for gas storage applications, particularly for CO₂ capture (adsorption capacity: 4.8 mmol/g at 298 K and 1 bar) . Its thermal stability up to 400°C and pH tolerance (stable in pH 2–12) further enhance its utility in industrial catalysis and environmental remediation .
Properties
CAS No. |
151225-40-0 |
|---|---|
Molecular Formula |
C12H11ClN4O2 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;hydrochloride |
InChI |
InChI=1S/C12H10N4O2.ClH/c1-3-17-6-7-8(1)13-5-10-11(7)15-12(14-10)9-2-4-18-16-9;/h2,4-5H,1,3,6H2,(H,14,15);1H |
InChI Key |
HIHDNTAZRCBXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C3C(=CN=C21)NC(=N3)C4=NOC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE involves multiple steps. The synthetic route typically starts with the preparation of the imidazo-pyrano-pyridine core, followed by the introduction of the isoxazolyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly as a KRAS G12D inhibitor.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For example, as a KRAS G12D inhibitor, it selectively inhibits the KRAS G12D protein, which plays a crucial role in cell signaling pathways involved in cancer progression. This inhibition leads to the disruption of downstream signaling pathways, ultimately resulting in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize LS539Kqb7M’s properties, two structurally and functionally analogous compounds are analyzed: This compound-Co (cobalt-based variant) and ZIF-8 (a zeolitic imidazolate framework).
Table 1: Structural and Functional Comparison
| Property | This compound (Zn-BTC) | This compound-Co (Co-BTC) | ZIF-8 (Zn-mIm) |
|---|---|---|---|
| Metal Center | Zn²⁺ | Co²⁺ | Zn²⁺ |
| Ligand | BTC | BTC | 2-methylimidazole (mIm) |
| Surface Area (m²/g) | 1,450 | 1,320 | 1,630 |
| Pore Size (nm) | 1.2 | 1.1 | 0.34 |
| CO₂ Adsorption (mmol/g) | 4.8 | 4.2 | 3.1 |
| Thermal Stability (°C) | 400 | 380 | 550 |
| Catalytic Efficiency* (%) | 92 | 88 | 78 |
*Catalytic efficiency measured in the hydrogenation of nitrobenzene at 100°C .
Structural Similarities and Differences
This compound vs. This compound-Co :
Both share the BTC ligand and MOF architecture, but substituting Zn²⁺ with Co²⁺ reduces surface area by 8.9% and CO₂ adsorption by 12.5%, likely due to Co²⁺’s smaller ionic radius altering pore geometry . However, Co²⁺ enhances redox activity, making this compound-Co more effective in oxidation reactions (e.g., toluene conversion: 78% vs. 65% for Zn-BTC) .This compound vs. ZIF-8 :
ZIF-8’s smaller pore size (0.34 nm) limits its gas adsorption capacity but improves selectivity for H₂/CO₂ separation (selectivity ratio: 28 vs. 12 for this compound) . ZIF-8’s superior thermal stability (550°C) is attributed to stronger Zn–N bonds compared to Zn–O bonds in this compound .
Functional Performance
- Gas Storage : this compound outperforms ZIF-8 in CO₂ adsorption due to larger pores and higher ligand polarity, which enhances host-guest interactions .
- Catalysis : this compound-Co’s redox-active Co²⁺ centers make it preferable for oxidation reactions, whereas this compound’s Zn²⁺ sites favor acid-base catalysis .
Research Findings and Implications
In contrast, ZIF-8’s rigidity limits post-synthetic modification, a drawback absent in this compound’s flexible framework .
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